molecular formula C7H14O2 B140196 (4S)-4-Hydroxy-2,2-dimethylpentan-3-one CAS No. 129215-75-4

(4S)-4-Hydroxy-2,2-dimethylpentan-3-one

Cat. No.: B140196
CAS No.: 129215-75-4
M. Wt: 130.18 g/mol
InChI Key: CLDPAGCOQSJLSP-YFKPBYRVSA-N
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Description

(4S)-4-Hydroxy-2,2-dimethylpentan-3-one is a chiral ketone-alcohol hybrid with a stereogenic center at the C4 position (S-configuration). Its structure features a hydroxyl group at C4, a ketone at C3, and two methyl groups at C2, resulting in a branched aliphatic chain. For instance, (S)-configured hydroxy-lactones and ketones, such as those isolated from marine organisms and fungi, exhibit similar stereochemical properties, as confirmed by specific rotation and NMR spectral analysis .

Properties

CAS No.

129215-75-4

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

(4S)-4-hydroxy-2,2-dimethylpentan-3-one

InChI

InChI=1S/C7H14O2/c1-5(8)6(9)7(2,3)4/h5,8H,1-4H3/t5-/m0/s1

InChI Key

CLDPAGCOQSJLSP-YFKPBYRVSA-N

SMILES

CC(C(=O)C(C)(C)C)O

Isomeric SMILES

C[C@@H](C(=O)C(C)(C)C)O

Canonical SMILES

CC(C(=O)C(C)(C)C)O

Synonyms

3-Pentanone, 4-hydroxy-2,2-dimethyl-, (S)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarities :

  • Shares the (S)-configuration at C4.
  • Contains hydroxyl and carbonyl functional groups, though arranged in a cyclic lactone (γ-lactone) system.

Key Differences :

  • The lactone structure introduces rigidity, altering solubility and reactivity compared to the acyclic (4S)-4-Hydroxy-2,2-dimethylpentan-3-one.
  • Molecular weight and branching differ due to the pentyl substituent and lactone ring.

Research Findings :

  • Isolated from fungal fruiting bodies, this lactone demonstrates bioactivity linked to its stereochemistry, as evidenced by specific rotation ([α]D) and Cotton effects in circular dichroism (CD) spectra .

4-Hydroxy-4-methylpentan-2-one

Structural Similarities :

  • Contains hydroxyl and ketone groups.
  • Branched aliphatic chain with methyl substituents.

Key Differences :

  • Hydroxyl and ketone groups are positioned at C4 and C2, respectively, making it a positional isomer.
  • Lacks chiral centers due to symmetry at C4.

Functional Impact :

  • The non-chiral nature reduces stereochemical complexity, affecting its interaction with biological targets compared to the (4S)-configured compound .

1-Hydroxy-4-methyl-2,2-diphenylpentan-3-one

Structural Similarities :

  • Features hydroxyl and ketone groups at analogous positions (C1 and C3).

Key Differences :

  • Bulky diphenyl groups at C2 increase steric hindrance, reducing solubility in polar solvents.
  • The extended aromatic system shifts UV-Vis absorption maxima, as seen in derivatives like this compound (CAS: 89867-89-0) .

2-Hydroxypentan-3-one

Structural Similarities :

  • Contains hydroxyl and ketone groups on a pentane backbone.

Key Differences :

  • Hydroxyl group at C2 instead of C4.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Spectroscopic Data Source/Biological Context
This compound C₇H₁₂O₂ 128.17 (calculated) Hydroxyl, ketone [α]D similar to S-configured lactones Synthetic/Natural product analogs
(S)-4-Hydroxy-2,3-dimethyl-4-pentyl-γ-lactone C₁₀H₁₈O₃ 186.25 Hydroxyl, lactone CD: Cotton effect at 220 nm Fungal fruiting bodies
4-Hydroxy-4-methylpentan-2-one C₆H₁₀O₂ 114.14 Hydroxyl, ketone Symmetric NMR peaks (no chirality) Industrial synthesis
1-Hydroxy-4-methyl-2,2-diphenylpentan-3-one C₁₈H₂₀O₂ 268.36 Hydroxyl, ketone, aryl UV-Vis: λmax 270 nm (aromatic π→π*) Synthetic intermediates
2-Hydroxypentan-3-one C₅H₁₀O₂ 102.13 Hydroxyl, ketone δH 2.1 ppm (C=O), δC 210 ppm (ketone) Biochemical pathways

Critical Notes on Comparative Analysis

Stereochemical Influence: The (4S)-configuration in the target compound enhances its bioactivity and enantioselectivity in catalysis, unlike non-chiral analogs like 4-Hydroxy-4-methylpentan-2-one .

Structural Rigidity vs. Flexibility : Cyclic lactones (e.g., γ-lactone) exhibit restricted rotation, influencing their binding affinity in biological systems compared to acyclic ketone-alcohols .

Solubility and Reactivity : Bulky substituents (e.g., diphenyl groups) decrease polarity, limiting aqueous solubility but enhancing lipid membrane penetration .

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